4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4,6-Dichloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 4-methylphenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield 4-amino-6-chloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine .
Scientific Research Applications
4,6-Dichloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), making it a candidate for cancer treatment.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-dichloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine involves the inhibition of CDK2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4,6-dichloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with similar biological activities.
Uniqueness
4,6-Dichloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H8Cl2N4 |
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Molecular Weight |
279.12 g/mol |
IUPAC Name |
4,6-dichloro-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H8Cl2N4/c1-7-2-4-8(5-3-7)18-11-9(6-15-18)10(13)16-12(14)17-11/h2-6H,1H3 |
InChI Key |
NAYSBOBKJMEREY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
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